What are the physical properties of 1-Chloro-3-(2-isocyanatoethyl)benzene?
What are the physical properties of 1-Chloro-3-(2-isocyanatoethyl)benzene?
An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-(2-isocyanatoethyl)benzene
Introduction
1-Chloro-3-(2-isocyanatoethyl)benzene, also known by its synonym 3-Chlorophenethyl isocyanate, is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a stable chlorobenzene ring, providing a scaffold for further functionalization, and a highly reactive isocyanate group (-N=C=O) connected via an ethyl linker. This isocyanate moiety serves as a potent electrophile, enabling covalent bond formation with a wide array of nucleophiles. Understanding the precise physical and chemical properties of this molecule is paramount for its effective handling, storage, and application in complex synthetic pathways, particularly in the development of novel therapeutic agents and advanced polymers. This guide provides a comprehensive overview of its core properties, reactivity, and analytical characterization, grounded in established chemical principles and experimental data.
Section 1: Core Physical and Chemical Identifiers
Precise identification is the foundation of chemical research and safety. The key identifiers for 1-Chloro-3-(2-isocyanatoethyl)benzene are summarized below.
| Identifier | Value | Source |
| Chemical Name | 1-Chloro-3-(2-isocyanatoethyl)benzene | [1][2] |
| Synonyms | 3-Chlorophenethyl isocyanate; Benzene, 1-chloro-3-(2-isocyanatoethyl)- | [1] |
| CAS Number | 62334-11-6 | [1][2] |
| Molecular Formula | C₉H₈ClNO | [1][2][3] |
| Molecular Weight | 181.62 g/mol | [2][3] |
| InChI Key | KHHQPDLEVHNUJG-UHFFFAOYSA-N | [1][4] |
| SMILES | O=C=NCCC1=CC(Cl)=CC=C1 | [2] |
Section 2: Tabulated Physical Properties
The macroscopic behavior of a compound is dictated by its physical properties. The following table consolidates the available quantitative data for 1-Chloro-3-(2-isocyanatoethyl)benzene, which is typically a liquid under standard conditions.[4]
| Physical Property | Value | Conditions | Source |
| Density | 1.240 g/mL | at 25°C | [5] |
| Boiling Point | 263.5°C | at 760 mmHg | [5] |
| Flash Point | >230 °F (>110 °C) | [5] | |
| Refractive Index | n20/D 1.539 | at 20°C | [5] |
| Storage Temperature | -10°C (recommended for long-term stability) | [4] |
Section 3: Reactivity and Chemical Behavior
The utility of 1-Chloro-3-(2-isocyanatoethyl)benzene in synthesis is dominated by the electrophilic nature of the isocyanate functional group (R−N=C=O).[6] The carbon atom in the isocyanate group is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This reactivity is the cornerstone of its application in forming stable covalent linkages.
Core Reactivity Profile
Isocyanates are highly reactive towards compounds containing active hydrogen atoms, such as alcohols, amines, and water.
-
Reaction with Alcohols: The reaction between an isocyanate and an alcohol yields a urethane (carbamate) linkage.[6] This is one of the most fundamental reactions in polyurethane chemistry.[7] The reactivity is generally higher for primary alcohols compared to secondary alcohols.[8] While some reactions can proceed without a catalyst, they are often facilitated by tertiary amines or organometallic compounds, especially when dealing with sterically hindered reactants.[7][9]
-
Reaction with Amines: Isocyanates readily react with primary or secondary amines to form urea derivatives.[6] This reaction is typically very fast and is a common strategy for creating polyurea polymers or for derivatizing amine-containing biomolecules.
-
Reaction with Water: A critical consideration for handling and storage is the reactivity of isocyanates with water. The initial reaction forms an unstable carbamic acid intermediate, which rapidly decomposes to yield a primary amine and carbon dioxide gas.[6][10] This reaction is not only a common side reaction but is also harnessed in the production of polyurethane foams, where the generated CO₂ acts as a blowing agent.[6]
Caption: Primary reaction pathways of the isocyanate group.
Section 4: Spectroscopic Characterization
Unambiguous identification and purity assessment rely on modern spectroscopic techniques. For 1-Chloro-3-(2-isocyanatoethyl)benzene, FTIR and NMR spectroscopy are the most powerful tools.
Fourier-Transform Infrared (FTIR) Spectroscopy
The isocyanate group possesses a highly characteristic and intense absorption band, making FTIR an excellent technique for monitoring its presence or consumption during a reaction.
-
Key Diagnostic Peak: The asymmetric stretching vibration of the -N=C=O group appears as a strong, sharp band in the region of 2240-2280 cm⁻¹ .[11] This peak is located in a relatively "clean" window of the infrared spectrum, making it an unambiguous marker for the isocyanate functional group.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the carbon-hydrogen framework of the molecule.
-
¹³C NMR: The carbon atom of the isocyanate group is significantly deshielded and resonates in a distinct region of the spectrum, typically between 115 and 135 ppm .[13] This provides a clear signal for the presence of the -N=C=O moiety.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the chlorobenzene ring and the aliphatic protons of the ethyl linker. The exact chemical shifts and splitting patterns of the aromatic protons are complex due to the meta-substitution pattern, but they will appear in the typical aromatic region (approx. 7.0-7.5 ppm). The two methylene groups (-CH₂-CH₂-) of the ethyl chain will appear as distinct multiplets, likely triplets, in the aliphatic region (approx. 2.8-3.8 ppm).
Protocol for Spectroscopic Identification via FTIR
This protocol outlines the standard procedure for acquiring an FTIR spectrum to verify the presence of the isocyanate functional group.
Caption: Workflow for FTIR analysis of an isocyanate compound.
Section 5: Safety, Handling, and Storage
Isocyanates as a class of compounds require careful handling due to their reactivity and toxicity.
-
Hazards: 1-Chloro-3-(2-isocyanatoethyl)benzene is classified as hazardous. It is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause allergic skin reactions or asthma-like symptoms and breathing difficulties if inhaled.[4][5]
-
Handling: All handling should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[14] Avoid all contact with skin, eyes, and clothing, and prevent inhalation of vapors.
-
Storage: The compound is moisture and heat-sensitive.[14] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen gas) to prevent degradation from atmospheric moisture.[14] It must be stored away from incompatible substances, including water, alcohols, amines, strong bases, and acids.[15]
Conclusion
1-Chloro-3-(2-isocyanatoethyl)benzene is a valuable reagent whose utility is defined by the predictable yet potent reactivity of its isocyanate group. Its physical properties—a relatively high boiling point and density—are consistent with its substituted aromatic structure. The key to its successful application lies in a thorough understanding of its chemical behavior, particularly its sensitivity to nucleophiles like water, and strict adherence to appropriate safety and handling protocols. The distinct spectroscopic signatures, especially the strong -N=C=O stretch in the FTIR spectrum, provide a reliable means for its identification and for monitoring its conversion in synthetic applications. This guide provides the foundational knowledge necessary for researchers and scientists to incorporate this compound into their work safely and effectively.
References
- BLDpharm.
- CymitQuimica.
- CymitQuimica.
- Dongsen Chemicals.
- Vivas-Reyes, R., et al. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.
- Wikipedia.
- poliuretanos. 1.2.
- BenchChem. A Comparative Guide to Confirming Isocyanate Intermediate Formation: The Power of NMR Spectroscopy. (2025).
- ACS Publications.
- Chemsrc.
- ResearchGate.
- ChemicalBook.
- CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Spectroscopy. Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023).
- TCI Chemicals.
- Sigma-Aldrich.
Sources
- 1. 1-Chloro-3-(2-isocyanatoethyl)benzene | CymitQuimica [cymitquimica.com]
- 2. 62334-11-6|1-Chloro-3-(2-isocyanatoethyl)benzene|BLD Pharm [bldpharm.com]
- 3. 3D-MCA33411 - 1-chloro-3-2-isocyanatoethylbenzene [cymitquimica.com]
- 4. 1-chloro-3-(2-isocyanatoethyl)benzene | 62334-11-6 [sigmaaldrich.com]
- 5. 1-chloro-3-(2-isocyanatoethyl)benzene | CAS#:62334-11-6 | Chemsrc [chemsrc.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. poliuretanos.net [poliuretanos.net]
- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 1-Chloro-3-isocyanato-benzene(2909-38-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
